molecular formula C10H18ClNOS B1490319 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide CAS No. 2092475-67-5

2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Cat. No. B1490319
CAS RN: 2092475-67-5
M. Wt: 235.77 g/mol
InChI Key: LRZNHEJJCYSYRK-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide, also known as chloromethylbutanamide, is an organic compound with a wide range of applications in various scientific research fields. It is a colorless, odorless, and hygroscopic solid substance with a molecular weight of 242.67 g/mol and a melting point of 156.7°C. It is soluble in water, ethanol, and chloroform and can be synthesized from the reaction of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanoyl chloride and sodium amide in dimethylformamide.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Novel Compounds

    Research has demonstrated the synthesis of related butanamide derivatives through various chemical reactions, indicating the potential utility of similar compounds in creating novel chemical entities. For instance, novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, showcasing the synthesis of complex molecules for therapeutic purposes (Nitta et al., 2012).

  • Mechanistic Studies and Kinetics

    Investigations into the kinetics and mechanisms of reactions involving substituted butanamides have provided valuable insights into the behavior of these compounds under various conditions. This research can enhance our understanding of chemical processes, potentially leading to more efficient synthetic routes for related compounds (Sedlák et al., 2002).

Medicinal Chemistry Applications

  • Biological Activity Assessment

    Derivatives of butanamides have been synthesized and evaluated for their biological activities. For example, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives were studied for their α-amylase inhibitory activity, indicating potential applications in managing diseases like diabetes (Mathew et al., 2015).

  • Enzyme Inhibition for Therapeutic Targets

    The design and synthesis of butanamide derivatives targeting specific enzymes such as DPP-4 inhibitors for the treatment of type 2 diabetes exemplify the therapeutic applications of such compounds. These studies contribute to the development of new drugs with improved efficacy and safety profiles (Nitta et al., 2012).

properties

IUPAC Name

2-chloro-N-methyl-N-(thian-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZNHEJJCYSYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1CCSCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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